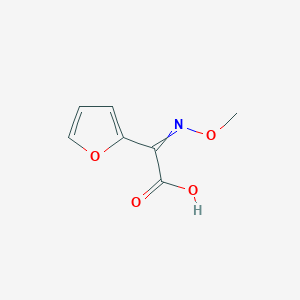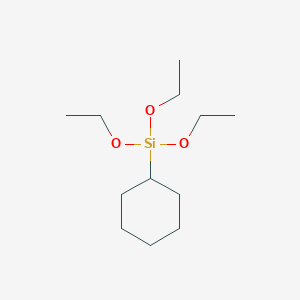
5-Oxotetrahydrofuran-2-carboxylic acid
Overview
Description
5-Oxotetrahydrofuran-2-carboxylic acid: is a γ-lactone resulting from the formal intramolecular condensation of the alcoholic hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5 . It is a compound of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 5-Oxotetrahydrofuran-2-carboxylic acid are currently unknown. This compound is a γ-lactone resulting from the formal intramolecular condensation of the alcoholic hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5 . .
Biochemical Pathways
Given its structure, it may be involved in pathways related to γ-lactone metabolism . .
Biochemical Analysis
Biochemical Properties
It is known to be a γ-lactone , a class of compounds that can participate in various biochemical reactions
Cellular Effects
It is known that γ-lactones can influence cell function through various mechanisms, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a γ-lactone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Oxotetrahydrofuran-2-carboxylic acid can be synthesized through the oxidation of tetrahydrofuran derivatives. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Oxotetrahydrofuran-2-carboxylic acid can undergo further oxidation to form more complex carboxylic acids.
Reduction: It can be reduced to form tetrahydrofuran-2-carboxylic acid.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides and nucleophiles.
Major Products Formed:
Oxidation: Complex carboxylic acids.
Reduction: Tetrahydrofuran-2-carboxylic acid.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: 5-Oxotetrahydrofuran-2-carboxylic acid is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as an intermediate in the production of pharmaceuticals .
Biology: In biological research, this compound is used to study metabolic pathways involving γ-lactones and carboxylic acids. It is also used in the synthesis of biologically active molecules .
Medicine: It is being investigated for its role in the synthesis of drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a precursor for the synthesis of various industrial chemicals .
Comparison with Similar Compounds
- Tetrahydrofuran-2-carboxylic acid
- 2-Hydroxyglutaric acid
- γ-Butyrolactone
- Dihydrofuran-2(3H)-one
Comparison: 5-Oxotetrahydrofuran-2-carboxylic acid is unique due to its γ-lactone structure, which imparts distinct chemical and biological properties. Compared to tetrahydrofuran-2-carboxylic acid, it has an additional oxo group, making it more reactive in certain chemical reactions. Its γ-lactone structure also differentiates it from 2-hydroxyglutaric acid and γ-butyrolactone, providing unique applications in various fields .
Properties
IUPAC Name |
5-oxooxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVADRSWDTZDDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015885 | |
| Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-84-7 | |
| Record name | 4344-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxotetrahydrofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)



